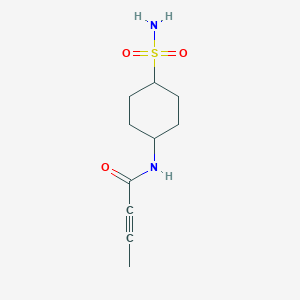
N-(4-Sulfamoylcyclohexyl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Sulfamoylcyclohexyl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This compound is notable for its unique reactivity and stability, making it a valuable building block in organic synthesis and various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sulfamoylcyclohexyl)but-2-ynamide typically involves the reaction of a sulfonamide with an appropriate alkyne precursor under controlled conditions. One common method includes the use of a base to deprotonate the sulfonamide, followed by the addition of the alkyne to form the ynamide. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Sulfamoylcyclohexyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different functionalized products.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced alkenes or alkanes, and substituted ynamides with various functional groups. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
N-(4-Sulfamoylcyclohexyl)but-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and natural products.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological pathways.
Mecanismo De Acción
The mechanism by which N-(4-Sulfamoylcyclohexyl)but-2-ynamide exerts its effects involves the activation of its triple bond, which can undergo various chemical transformations. The electron-withdrawing sulfonamide group enhances the reactivity of the triple bond, allowing it to participate in a range of reactions. Molecular targets and pathways involved include enzyme inhibition and interaction with nucleophiles and electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiynamides: These compounds are ethynylogous variants of ynamides and share similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexyl ring with a sulfonamide group and a but-2-ynamide moiety. This unique combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Propiedades
IUPAC Name |
N-(4-sulfamoylcyclohexyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-2-3-10(13)12-8-4-6-9(7-5-8)16(11,14)15/h8-9H,4-7H2,1H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOQBCGMADJMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













